molecular formula C17H11ClFN3O2 B1241119 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide CAS No. 361436-79-5

2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide

Cat. No.: B1241119
CAS No.: 361436-79-5
M. Wt: 343.7 g/mol
InChI Key: TVELBYZQRWPJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The development of 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide emerged from systematic structure-activity relationship studies aimed at optimizing sodium channel blocking properties. The compound was designed as a novel structural analog of the state-dependent sodium channel blocker 4-(4-fluorophenoxy)benzaldehyde semicarbazone, representing a significant advancement in the field of voltage-gated sodium channel modulators.

The discovery process involved extensive medicinal chemistry efforts focused on creating broad-spectrum sodium channel blockers with superior therapeutic indices. Research teams recognized the limitations of existing sodium channel blockers, particularly their central nervous system side effects, and sought to develop compounds with higher potency, faster onset kinetics, and greater levels of state dependence. The development timeline involved systematic modification of pyrimidine scaffolds, with particular attention to optimizing the biophysical parameters of voltage-gated sodium channel interaction.

The compound's development was part of a broader research initiative examining pyrimidine-4-carboxamide derivatives as potential therapeutic agents. Early studies identified the importance of specific structural features, including the chloro and fluoro substituents on the phenoxy ring, which proved crucial for optimal biological activity. The research progression demonstrated how strategic chemical modifications could dramatically enhance pharmacological properties while maintaining favorable physicochemical characteristics.

Significance in Chemical Research

This compound has gained considerable attention in chemical research due to its exceptional pharmacological profile and its role as a prototype for advanced sodium channel modulator design. The compound demonstrates remarkable potency improvements over existing therapies, with binding kinetics that are 2000-fold faster than conventional sodium channel blockers.

The significance of this compound extends beyond its immediate therapeutic potential to its contribution to understanding structure-activity relationships in pyrimidine-4-carboxamide derivatives. Research has shown that the compound exhibits greater than 10-fold higher levels of state dependence compared to established medications, providing valuable insights into the molecular basis of selective sodium channel modulation. This enhanced state dependence represents a critical advancement in the field, as it suggests the possibility of achieving therapeutic effects with reduced off-target interactions.

The compound has also served as a valuable research tool for investigating the relationship between chemical structure and biological activity in the pyrimidine-4-carboxamide class. Studies have demonstrated that specific structural modifications, particularly the positioning and nature of halogen substituents, can significantly impact both potency and selectivity. This research has contributed to a deeper understanding of how molecular design principles can be applied to optimize therapeutic agents.

Furthermore, the compound's development has highlighted the importance of conformational considerations in drug design. The rigid pyrimidine core provides a stable scaffold for presenting key pharmacophoric elements, while the phenoxy linkage allows for optimal spatial arrangement of substituents. These structural insights have informed subsequent research efforts and contributed to the advancement of rational drug design methodologies.

Nomenclature and Classification

This compound is systematically classified according to International Union of Pure and Applied Chemistry nomenclature standards. The compound's complete chemical name reflects its complex molecular architecture, incorporating multiple aromatic rings connected through an ether linkage and featuring specific halogen substitutions.

Chemical Identifier Value
Chemical Abstracts Service Registry Number 361436-79-5
Molecular Formula C17H11ClFN3O2
Molecular Weight 343.7 g/mol
International Chemical Identifier InChI=1S/C17H11ClFN3O2/c18-11-3-6-15(13(19)9-11)24-12-4-1-10(2-5-12)17-21-8-7-14(22-17)16(20)23/h1-9H,(H2,20,23)
Simplified Molecular Input Line Entry System C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)N)OC3=C(C=C(C=C3)Cl)F

The compound belongs to the broader class of pyrimidine-4-carboxamide derivatives, which are characterized by the presence of a pyrimidine ring system with a carboxamide functional group at the 4-position. This structural classification places the compound within a well-established family of heterocyclic compounds that have demonstrated significant biological activity across various therapeutic areas.

Within the pyrimidine classification system, the compound is specifically categorized as a 2-substituted pyrimidine-4-carboxamide, indicating the presence of a complex substituent at the 2-position of the pyrimidine ring. This substitution pattern is critical for the compound's biological activity, as the 2-position substituent provides the primary binding interactions responsible for sodium channel selectivity and potency.

The compound's classification also extends to its functional group chemistry, incorporating both aromatic ether and carboxamide functionalities. The aromatic ether linkage connecting the phenyl rings provides structural rigidity while allowing for optimal spatial orientation of key binding elements. The carboxamide group serves as a crucial hydrogen bonding domain, contributing to both binding affinity and selectivity.

Relationship to Similar Pyrimidine-4-carboxamide Derivatives

This compound exists within a diverse family of pyrimidine-4-carboxamide derivatives that have been extensively studied for their biological activities. The compound shares structural similarities with numerous related molecules that have been developed for various therapeutic applications, including other sodium channel modulators and compounds targeting different biological pathways.

The structure-activity relationship studies that led to the development of this compound have revealed important insights into the relationship between chemical structure and biological activity within the pyrimidine-4-carboxamide class. Research has demonstrated that systematic modifications to different regions of the molecule can produce significant changes in potency, selectivity, and physicochemical properties. These studies have identified key structural features that are essential for optimal biological activity, including the nature and positioning of aromatic substituents.

Compound Class Structural Features Key Modifications Activity Profile
2-Phenylpyrimidine-4-carboxamides Phenyl at position 2 Various aromatic substitutions Sodium channel modulation
2-Piperidinylpyrimidine-4-carboxamides Piperidine at position 2 Alkyl and phenoxyalkyl groups Urological applications
6-Substituted pyrimidine-4-carboxamides Additional substitution at position 6 Morpholine, pyrrolidine groups Enhanced selectivity

Comparative analysis with related pyrimidine-4-carboxamide derivatives has revealed that the specific combination of structural features in this compound is responsible for its exceptional pharmacological profile. The chloro and fluoro substituents on the phenoxy ring provide optimal electronic and steric properties for sodium channel binding, while the overall molecular architecture ensures appropriate physicochemical characteristics for biological activity.

The compound's relationship to other pyrimidine-4-carboxamide derivatives extends to its synthetic accessibility and chemical stability. Unlike some related compounds that require complex synthetic procedures or exhibit stability issues, this compound can be prepared using established synthetic methodologies and demonstrates appropriate stability under physiological conditions.

Recent research has also explored the development of analogs and derivatives of this compound, seeking to further optimize its properties or adapt its structure for different therapeutic applications. These efforts have led to the identification of additional structure-activity relationships and have contributed to a broader understanding of how molecular modifications can be used to fine-tune biological activity. The compound thus serves not only as a therapeutic agent in its own right but also as a valuable scaffold for the development of next-generation pyrimidine-4-carboxamide derivatives.

Properties

IUPAC Name

2-[4-(4-chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3O2/c18-11-3-6-15(13(19)9-11)24-12-4-1-10(2-5-12)17-21-8-7-14(22-17)16(20)23/h1-9H,(H2,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVELBYZQRWPJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)N)OC3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432389
Record name 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361436-79-5
Record name 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Mechanism

The primary method involves reacting an aryl carboxamidine with a 4-substituted 2-oxo-3-butenoic ester to form a pyrimidine ring, followed by amidation. This approach avoids toxic oxidation steps (e.g., selenium dioxide) and is suitable for large-scale production.

Key Steps

  • Cyclization :

    • Aryl carboxamidine (e.g., 4-(4-chloro-2-fluorophenoxy)phenylcarboxamidine) reacts with ethyl 4-dimethylamino-2-oxo-but-3-enoate in N-methyl-2-pyrrolidone (NMP) under nitrogen.

    • Temperature: 80–100°C for decolorization with activated carbon.

  • Amidation :

    • The intermediate ethyl ester is treated with anhydrous ammonia gas in NMP at -20–0°C.

    • Reaction time: ~2 hours, followed by heating to 80–100°C for product isolation.

Example Synthesis (Patent WO2004111011A2)

ParameterDetail
Starting Material2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxylic acid ethyl ester
SolventNMP (5.6 L)
ReagentsActivated carbon (230 g), anhydrous ammonia (700–800 g)
YieldNot explicitly stated; process validated at 1.2 kg scale
PurificationSilica gel column (90:10 methylene chloride/methanol)
Analytical Data1H NMR (CDCl3): δ 7.61 (d, J = 8.1 Hz, 2H), 7.27–7.07 (m, 3H), 6.98 (d, J = 8.7 Hz, 2H)

Stepwise Assembly via Nucleophilic Aromatic Substitution (SNAr) and Amide Coupling

Reaction Sequence

  • SNAr with Dichloropyrimidine :

    • Dichloride intermediates (e.g., 108 ) react with N-methylphenethylamine to form substituted pyrimidines.

  • Ester Hydrolysis :

    • Ethyl ester groups are hydrolyzed to carboxylic acids using LiOH or NaOH.

  • Amide Coupling :

    • Carboxylic acids are coupled with amines using reagents like HATU or EDCl.

Comparative Advantages

  • Enables R-group diversification at multiple positions.

  • Suitable for generating analogs during SAR studies.

Intermediate Synthesis and Optimization

Preparation of 4-Substituted 2-Oxo-3-Butenoic Esters

The patent highlights a novel synthesis of 4-dimethylamino-2-oxo-but-3-enoic esters, critical for cyclization:

Method

  • Ethyl pyruvate reacts with N,N-dimethylformamide dimethylacetal in 1,4-dioxane.

  • Base: Triethylamine (2.96 g, 0.0293 mol).

  • Temperature: 33–36°C for 2 hours.

Key Intermediate

CompoundStructureUse
Ethyl 4-dimethylamino-2-oxo-but-3-enoate![Structure](data:image/p Cyclization reagent for pyrimidine core

Critical Analysis of Methodologies

Scalability and Industrial Feasibility

  • Cyclization Route :

    • Pros: High-yield, avoids toxic oxidizers, validated at multi-kilogram scale.

    • Cons: Requires specialized equipment for ammonia gas handling.

  • Stepwise Assembly :

    • Pros: Flexible for analog synthesis.

    • Cons: Lower scalability due to multiple purification steps .

Chemical Reactions Analysis

2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Research Findings

  • Potency and Efficacy :
    • PPPA has been shown to be approximately 1000 times more potent than carbamazepine and lamotrigine in blocking sodium channels.
    • It displays binding kinetics that are 2000-fold faster , indicating a quicker onset of action, which is critical in acute pain management .
  • Therapeutic Index :
    • In preclinical studies, PPPA demonstrated a therapeutic index greater than 10 , meaning it can effectively manage pain with fewer side effects compared to existing treatments .
  • Pain Models :
    • Efficacy was evaluated in several rat pain models, including partial sciatic nerve ligation and postincisional pain. The minimal effective doses ranged from 1 to 3 mg/kg , showing comparable efficacy to clinically relevant drugs .

Study 1: Neuropathic Pain Management

In a study published in Pharmacology, PPPA was tested on recombinant rat Na(v)1.2 channels and cultured rat dorsal root ganglion neurons. Results indicated that PPPA not only blocked sodium currents effectively but also did so with minimal motor deficits at therapeutic doses, suggesting its potential for clinical application in managing neuropathic pain without the central nervous system side effects common with other sodium channel blockers .

Study 2: Inflammatory Pain

Another investigation focused on the efficacy of PPPA in models of inflammatory pain. The compound was administered at varying doses, and results showed significant reductions in pain responses compared to control groups, further supporting its role as a broad-spectrum analgesic agent .

Comparative Analysis of Sodium Channel Blockers

CompoundPotency (relative to carbamazepine)Binding KineticsTherapeutic Index
Carbamazepine1xStandard<10
Lamotrigine0.5xStandard<10
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide1000x2000x faster>10

Mechanism of Action

The mechanism of action of 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide involves its interaction with voltage-gated sodium channels. It binds to these channels in a state-dependent manner, meaning it preferentially binds to channels that are in an open or inactivated state. This binding inhibits the flow of sodium ions through the channels, thereby reducing neuronal excitability and alleviating pain . The molecular targets include various sodium channel subtypes, and the pathways involved are primarily related to pain signal transmission and modulation.

Comparison with Similar Compounds

Sodium Channel Blockers: Pharmacological and Structural Contrasts

The table below compares PPPA with other sodium channel blockers:

Parameter PPPA V102862 (Parent Compound) Carbamazepine (CBZ) Lamotrigine (LTG)
Chemical Class Pyrimidine-carboxamide Semicarbazone Dibenzazepine Phenyltriazine
Potency (IC₅₀, Naₓ1.2) 0.02 μM 3.5 μM 250 μM 200 μM
Binding Kinetics (τ) 0.5 ms 1,000 ms 1,000 ms 1,200 ms
State Dependence >10-fold 3-fold 2-fold 1.5-fold
Oral Bioavailability 60% (cocrystal) 20% 85% 98%
Therapeutic Index 300 (rat models) 50 10 15

Key Findings :

  • PPPA’s pyrimidine-carboxamide structure confers superior potency and kinetic selectivity over V102862, CBZ, and LTG. Its rapid binding kinetics reduce cumulative toxicity risks .
  • Despite lower bioavailability than CBZ and LTG in pure form, PPPA’s cocrystal formulation achieves a three-fold increase in AUC (area under the curve) in canine models .
Cocrystal vs. Pure API: Performance Enhancement

PPPA’s cocrystal with glutaric acid addresses its intrinsic solubility limitations:

Property Pure PPPA PPPA-Glutaric Acid Cocrystal Improvement Factor
Intrinsic Dissolution Rate 0.12 mg/cm²/min 2.16 mg/cm²/min 18×
Aqueous Solubility 5 μg/mL 90 μg/mL 18×
Oral AUC (Beagle Dogs) 1,200 ng·h/mL 3,600 ng·h/mL
Stability (25°C/60% RH) Hygroscopic <0.08% water uptake >95% stability

Key Findings :

  • The cocrystal’s hydrogen-bonded network (via pyridine-carboxylic acid synthons) enhances thermodynamic stability and dissolution rates .
  • The 18-fold solubility increase translates to clinically relevant bioavailability improvements without altering PPPA’s pharmacological target .
Structural Analogs in the Pyrimidine Carboxamide Class

While PPPA is unique in its 4-chloro-2-fluorophenoxy substitution, other pyrimidine-carboxamide derivatives (e.g., 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide) have been synthesized for diverse targets . However, these analogs lack published data on sodium channel modulation or pain efficacy. PPPA remains distinct in its validated state-dependent Naₓ blocking and cocrystal-driven pharmacokinetic optimization.

Biological Activity

2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide, commonly referred to as PPPA, is a compound of significant interest in pharmacology due to its potent biological activity, particularly as a sodium channel blocker. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in pain models, and comparative studies with existing medications.

Chemical Structure and Properties

  • Molecular Formula : C17H11ClFN3O2
  • Molecular Weight : 343.74 g/mol
  • IUPAC Name : this compound

The compound features a pyrimidine core substituted with a chloro and fluorophenyl group, which contributes to its unique pharmacological properties.

PPPA functions primarily as a state-dependent blocker of voltage-gated sodium channels . This mechanism is crucial for its application in managing neuropathic pain, where aberrant sodium channel activity contributes to hyperexcitability in neurons.

Key Mechanistic Insights:

  • Potency : PPPA exhibits approximately 1000 times greater potency compared to traditional sodium channel blockers like carbamazepine (CBZ) and lamotrigine (LTG) .
  • Kinetics : It has been shown to have 2000-fold faster binding kinetics , allowing for rapid therapeutic effects .
  • State Dependence : The compound demonstrates over 10-fold higher levels of state dependence , enhancing its efficacy during periods of neuronal excitability .

Biological Activity and Efficacy

PPPA has been evaluated in various preclinical models for its effectiveness in treating different pain states, including neuropathic and inflammatory pain.

Efficacy Studies:

  • Neuropathic Pain Models :
    • In partial sciatic nerve ligation models, PPPA showed minimal effective doses ranging from 1 to 3 mg/kg , comparable to established treatments .
    • It was effective in models involving Freund's complete adjuvant and postincisional pain, indicating broad-spectrum analgesic properties.
  • Motor Function Assessment :
    • Importantly, PPPA did not induce motor deficits at doses up to 30 mg/kg , suggesting a favorable therapeutic index (>10) compared to CBZ and LTG .

Comparative Analysis with Other Sodium Channel Blockers

The following table summarizes the comparative efficacy and safety profiles of PPPA against other sodium channel blockers:

DrugPotency (relative)Binding KineticsState DependenceMotor Deficits
PPPA1000x more potent2000x faster>10-foldNone up to 30 mg/kg
CarbamazepineBaselineBaselineBaselinePresent
LamotrigineBaselineBaselineBaselinePresent

Case Studies and Research Findings

Recent studies have highlighted the potential of PPPA as a novel therapeutic agent:

  • A study published in Pharmacology demonstrated its effectiveness in treating chronic pain with fewer side effects than traditional therapies .
  • Research also indicates that optimizing the biophysical parameters of such sodium channel blockers could lead to improved outcomes in clinical settings for patients suffering from chronic pain conditions .

Q & A

Q. What methodologies are employed for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling in preclinical studies?

  • Methodological Answer : Caco-2 cell monolayers predict intestinal permeability. Microsomal stability assays (human liver microsomes) assess metabolic clearance. Ames tests or zebrafish embryo toxicity models screen for genotoxicity. Physicochemical properties (LogP, pKa) are computed via HPLC or potentiometric titration to guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.